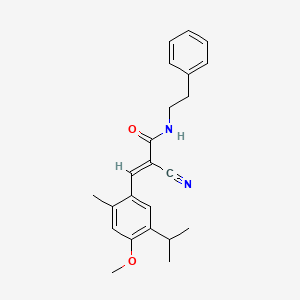
2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a complex organic compound with a unique structure that includes a phosphorus atom within a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide typically involves the reaction of phenol derivatives with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Aplicaciones Científicas De Investigación
2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in UV-curable coatings.
2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used in the synthesis of polyacrylamide-grafted chitosan nanoparticles.
Uniqueness
2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
2-hydroxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O4P/c14-18(15)13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-18/h1-9,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJWSDVLVBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC=C3OP2(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
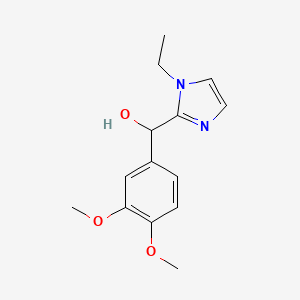
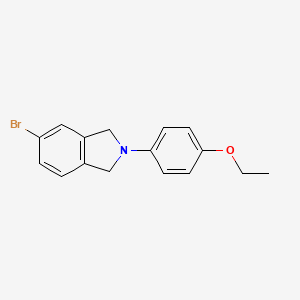
![11-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
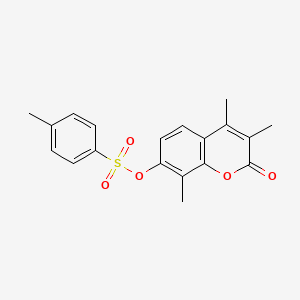
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)oxamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE](/img/structure/B5089220.png)
![(2-Chlorophenyl)methyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5089228.png)
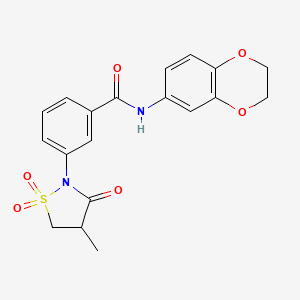
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
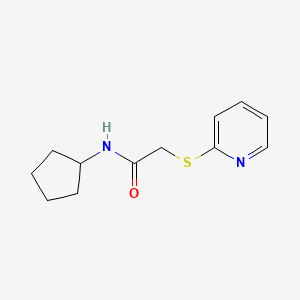
![1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]ethyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide](/img/structure/B5089265.png)
